molecular formula C17H18FN3O5 B14780772 N-[1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

N-[1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Cat. No.: B14780772
M. Wt: 363.34 g/mol
InChI Key: FHQBHYHWKPVUEZ-FWQXISOASA-N
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Description

N-[1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorinated oxolane ring, a hydroxymethyl group, and a benzamide moiety, making it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide typically involves multiple steps. One common approach is the condensation of a fluorinated oxolane derivative with a pyrimidinone intermediate, followed by the introduction of the benzamide group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxopyrimidinone moiety can be reduced to a dihydropyrimidine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acid derivatives, dihydropyrimidines, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorinated oxolane ring and the benzamide moiety play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-[2S,3R,6S)-2-(hydroxymethyl)-6-[2-oxo-2-(2-phenylethylamino)ethyl]-3-oxanyl]benzamide
  • 3-fluoro-N-[(2S,3R,6S)-2-(hydroxymethyl)-6-[2-oxo-2-(2-thiazolylamino)ethyl]-3,6-dihydro-2H-pyran-3-yl]benzamide

Uniqueness

N-[1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide stands out due to its specific stereochemistry and the presence of both a fluorinated oxolane ring and a benzamide moiety. These features contribute to its unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H18FN3O5

Molecular Weight

363.34 g/mol

IUPAC Name

N-[1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C17H18FN3O5/c1-17(18)13(23)11(9-22)26-15(17)21-8-7-12(20-16(21)25)19-14(24)10-5-3-2-4-6-10/h2-8,11,13,15,22-23H,9H2,1H3,(H,19,20,24,25)/t11?,13?,15?,17-/m1/s1

InChI Key

FHQBHYHWKPVUEZ-FWQXISOASA-N

Isomeric SMILES

C[C@]1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O)F

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O)F

Origin of Product

United States

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